molecular formula GaMn B14715368 Gallium;manganese

Gallium;manganese

Cat. No.: B14715368
M. Wt: 124.661 g/mol
InChI Key: VFLRPJJARDQRAC-UHFFFAOYSA-N
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Description

Gallium (Ga) and manganese (Mn) form a range of compounds with unique structural, electronic, and magnetic properties. These compounds are pivotal in materials science, electronics, and catalysis. Key examples include:

Properties

Molecular Formula

GaMn

Molecular Weight

124.661 g/mol

IUPAC Name

gallium;manganese

InChI

InChI=1S/Ga.Mn

InChI Key

VFLRPJJARDQRAC-UHFFFAOYSA-N

Canonical SMILES

[Mn].[Ga]

Origin of Product

United States

Preparation Methods

Reduction Reactions in Aqueous Media

The spontaneous reduction of manganese salts at liquid gallium interfaces enables synthesis of Ga-Mn oxide composites with tunable morphologies. As demonstrated by Hoffman et al., gallium particles (1–5 μm) immersed in Mn(NO3)2 solutions at 35–50°C form interconnected MnOx nanostructures (nanorods, wrinkled sheets) through interfacial redox reactions. X-ray photoelectron spectroscopy confirms Mn3+/Mn4+ oxidation states dominate the composite shell, with Ga0 core preservation due to gallium's low melting point (29.8°C). Varying Mn2+ concentration (0.1–1.0 M) modulates oxide shell thickness from 15 nm to 120 nm, directly correlating with bandgap reduction from 4.2 eV to 3.5 eV.

Sol-Gel Processing of Ga-Mn Ferrites

MgxGa1-xFe2O4 nanoparticles synthesized via citrate-nitrate sol-gel exhibit superior magnetic properties when Mn substitutes Fe3+ sites. Using stoichiometric ratios of Ga(NO3)3·9H2O and Mn(CH3COO)2·4H2O in ethylene glycol, annealing at 600°C produces 14 nm spherical particles with saturation magnetization (Ms) reaching 46.4 emu/g at x=0.6. The sol-gel process achieves 98.7% phase purity compared to 89.2% in co-precipitation methods, attributed to improved cation homogeneity during gel polymerization.

Electrochemical Gallium Purification

High-purity Ga (99.999%) prerequisite for compound synthesis is achieved through Hoffman's electrolytic method:

  • Dissolve crude Ga in HCl (6M) with ether extraction of Fe, Mo, Au impurities
  • Precipitate remaining contaminants via H2S gas saturation
  • Electrolyze alkaline solution (10% NaOH) at 4–5V using Pt electrodes
    This process reduces trace metal impurities to <10 ppm, enabling reproducible synthesis of Ga-Mn intermetallics.

Vapor-Phase Deposition Methods

Magnetron Sputtering of Ga-Mn Thin Films

RF magnetron sputtering with Mn-doped Ga2O3 targets (2–8% Mn) produces epitaxial films on c-plane sapphire. Process parameters:

Parameter Optimal Value
Base Pressure 5×10^-6 Torr
Ar Flow Rate 20 sccm
Sputtering Power 150 W
Substrate Temp. 500°C

Post-deposition annealing at 800°C in N2/H2 (9:1) activates Mn3+ centers, yielding room-temperature ferromagnetism with coercivity <100 Oe.

Arc Discharge Synthesis of Mn-Doped GaN

Chinese patent CN102431977A details Mn-GaN nanowire growth via DC arc discharge:

  • Mn (99.99%)/Ga2O3 (0.3:1 mass ratio) mixed and compressed into anode
  • N2/NH3 (50–80% NH3) plasma at 80–120A, 20V
  • 10–30 minute reaction produces 50–100 nm diameter nanowires with 3.7% Mn incorporation

Solid-State Reaction Approaches

High-Temperature Alloying

Ga-Mn intermetallics (Ga6Mn, Ga3Mn) form via sealed ampoule reactions at 800–1000°C. Phase purity requires strict stoichiometric control:

  • Weigh Ga:Mn in 3:1 molar ratio
  • Load into quartz tube under 10^-5 Torr vacuum
  • Ramp to 1000°C at 5°C/min, hold 48h
  • Quench in liquid N2 to prevent phase separation
    Resulting alloys exhibit metallic bonding confirmed by Hall effect measurements (carrier density 10^22 cm^-3).

Nanostructured Material Fabrication

Core-Shell Ga@MnOx Nanoparticles

Ultrasonic dispersion of liquid Ga in MnCl2 solution produces 200–500 nm core-shell structures:

  • 20 kHz probe sonication for 30 min
  • Centrifugal separation at 8000 rpm
  • Vacuum drying at 60°C
    TEM analysis shows amorphous MnOx shells (5–30 nm) surrounding crystalline Ga cores.

Post-Synthesis Optimization

Annealing Treatments

Annealing Ga-Mn ferrites at 700°C under forming gas (95% N2, 5% H2) increases Ms by 18% through:

  • Oxygen vacancy formation (confirmed by EPR)
  • Mn2+ → Mn3+ oxidation state change
  • Grain growth from 14 nm to 22 nm

Impurity Band Engineering

In GaMnAs, adjusting Mn doping (5–8%) shifts Fermi level within impurity bands, enabling Curie temperature control from 80K to 173K. Secondary ion mass spectrometry quantifies interstitial Mn reduction from 10^19 cm^-3 to 10^17 cm^-3 through low-temperature (200°C) annealing.

Chemical Reactions Analysis

Liquid-Phase Composite Formation

When liquid Ga particles are sonicated in aqueous Mn-rich solutions, spontaneous redox reactions occur at the Ga-Mn interface :

3Mn2++2Ga+6H2OMn3Ga2O3+6H++3H23 \text{Mn}^{2+} + 2 \text{Ga} + 6 \text{H}_2\text{O} \rightarrow \text{Mn}_3\text{Ga}_2\text{O}_3 + 6 \text{H}^+ + 3 \text{H}_2\uparrow

This reaction produces Mn oxide nanostructures (e.g., MnO, Mn₃O₄) that coalesce into a continuous inorganic network around liquid Ga particles .

Table 1: Reaction Conditions and Composite Properties

Mn Salt Concentration (M)Composite MorphologyBandgap (eV)
0.05Wrinkled MnO sheets2.8
0.10Mn₃O₄ nanoneedles2.4
0.20Mixed-phase rods2.1

Post-annealing at 300–500°C enhances crystallinity and reduces defect density in the Mn oxide shell .

Redox Behavior and Electronic Interactions

In Ga-Mn systems, manganese exhibits variable oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺), influencing both structural and electronic properties:

Redox Dynamics

  • Ga as a Reductant : Liquid Ga reduces Mn²⁺ ions, forming Mn oxides while oxidizing Ga to Ga³⁺ .

  • Charge Transfer : Hole-mediated interactions in Mn-doped Ga systems (e.g., Ga₁₋ₓMnₓAs) occur via impurity bands rather than the valence band .

Key Findings :

  • Mn doping in GaAs creates an impurity band 0.1–0.3 eV above the valence band maximum, critical for ferromagnetic coupling .

  • Interstitial Mn (Mnᵢ) and arsenic antisites (AsGa) act as compensating defects, reducing hole concentration and Curie temperature (T~C~) .

Table 2: Mn Doping Levels vs. Magnetic Properties

Mn Concentration (%)T~C~ (K)Resistivity (Ω·cm)
3600.015
5900.020
81100.035

Structural and Kinetic Considerations

The Ga-Mn interface exhibits unique structural dynamics due to Ga’s low melting point (29.8°C) and Mn’s high reactivity:

Phase Evolution

  • Liquid Ga Core-Shell Structures : Mn oxides form epitaxial layers on Ga particles, with thicknesses ranging from 5–50 nm depending on reaction time .

  • Defect Engineering : Post-synthesis annealing at 400°C reduces Mnᵢ defects by 70%, improving magnetic ordering .

Reaction Kinetics

  • Rate-Limiting Step : Diffusion of Mn²⁺ through the oxide layer to the Ga surface .

  • Activation Energy : Estimated at 0.8 eV for Mn₃O₄ formation, based on Arrhenius plots .

Scientific Research Applications

Mechanism of Action

The mechanism of action of gallium manganese compounds involves the replacement of iron in redox enzymes, effectively inhibiting bacterial growth by targeting multiple iron/heme-dependent biological processes . This unique mechanism makes gallium manganese compounds effective antimicrobial agents and highlights their potential in medical applications.

Comparison with Similar Compounds

(i) Manganese-Activated Gallium Oxide (Ga₂O₃:Mn)

Ga₂O₃:Mn is a luminescent material synthesized via sol-gel techniques. Its thin films exhibit enhanced electro-luminance (>100 cd/m²) due to reduced crystal defects and optimized annealing temperatures (800–1000°C) . Applications span electroluminescent devices and optoelectronics.

(ii) MnP/GaP Interfaces

In semiconductor systems, MnP nanocrystals (NCs) grown on GaP substrates involve substitution reactions where Ga atoms at the interface are replaced by Mn. The enthalpy of formation (ΔHf) for MnP (−115.564 kJ/mol⁻¹ at 900 K) is more favorable than GaP (−109.086 kJ/mol⁻¹), driving interfacial stability .

(iii) Mn-Doped Gallium Nitride (GaN:Mn)

Co-doping GaN with Mn and carbon (C) modifies its electrical and optical properties. Mn introduces paramagnetic behavior, while C influences carrier concentration. Hall effect measurements reveal distinct resistivity profiles compared to singly doped GaN .

(iv) Manganese Gallium Oxide (Mn-Ga-O)

In situ thermodiffractometry shows phase separation at 500°C (to Mn₂O₃) and β-Ga₂O₃ formation at 750°C. Magnetic studies indicate paramagnetism, with inverse susceptibility linearity confirming Curie-Weiss behavior .

Comparison with Similar Compounds

Gallium;manganese compounds are compared to structurally or functionally analogous systems below:

(i) Ga₂O₃:Mn vs. Fe-Doped Ga₂O₃ (Ga₂O₃:Fe)

Property Ga₂O₃:Mn Ga₂O₃:Fe
Luminescence >100 cd/m² (green emission) Weak UV emission
Synthesis Sol-gel with post-annealing Sputtering
Defect Density Low (optimized crystallization) Moderate (grain boundaries)
Applications Electroluminescent displays UV photodetectors

Key Insight : Mn doping enhances visible-light emission, while Fe doping favors UV-range applications. Sol-gel methods yield superior crystallinity compared to sputtering .

(ii) Mn-Doped GaN vs. Cr-Doped GaN (GaN:Cr)

Property GaN:Mn GaN:Cr
Magnetic Behavior Paramagnetic Ferromagnetic
Resistivity 10³–10⁴ Ω·cm (co-doped with C) 10²–10³ Ω·cm
Optical Bandgap 3.4 eV (unchanged) 3.3 eV (slight redshift)
Applications Spintronics, LEDs Magnetic storage devices

Key Insight: Cr doping induces ferromagnetism, making GaN:Cr suitable for memory devices, while Mn’s paramagnetism limits its use to non-magnetic optoelectronics .

(iii) MnP/GaP vs. GaAs/AlAs Heterostructures

Property MnP/GaP GaAs/AlAs
ΔHf (kJ/mol⁻¹) −115.564 (MnP) −109.086 (GaP)
Bandgap 2.2 eV (MnP) 1.4 eV (GaAs)
Interface Stability High (Mn substitution) Moderate (lattice mismatch)
Applications High-temperature semiconductors Infrared optics

Key Insight : The higher ΔHf of MnP stabilizes GaP interfaces, whereas GaAs/AlAs systems prioritize infrared applications due to narrower bandgaps .

(iv) GaCl₃ vs. AlCl₃ (Lewis Acid Catalysts)

Property GaCl₃ AlCl₃
Lewis Acidity Moderate Strong
Redox Activity Ga(II) stable Al(II) unstable
Coordination Chemistry Mimics Fe(III) Limited to Al(III) species
Applications Organic synthesis, Fe analogs Petrochemical catalysts

Key Insight : GaCl₃’s redox versatility and Fe(III)-like coordination enable unique catalytic pathways, unlike AlCl₃’s rigid reactivity .

Q & A

Q. What are the common synthesis methods for gallium-manganese compounds, and how do they influence structural properties?

Methodological Answer: Gallium-manganese compounds are typically synthesized via solvothermal methods, solid-state reactions, or chemical vapor deposition. For solvothermal synthesis (e.g., nanocrystalline spinels), precursors like acetylacetonates are dissolved in organic solvents and heated under controlled pressure . Structural outcomes depend on parameters such as temperature (linear correlation with crystallinity, as shown in Figure 13a) and precursor ratios. X-ray diffraction (XRD) and energy-dispersive spectroscopy (EDS) are critical for validating phase purity and stoichiometry.

Q. How can researchers characterize the electronic structure of gallium-manganese alloys?

Methodological Answer: Use X-ray photoelectron spectroscopy (XPS) to analyze oxidation states and electron energy-loss spectroscopy (EELS) for bandgap measurements. For example, absorption peaks in UV-Vis spectra (e.g., Figure 13b) correlate with electronic transitions, while magnetic circular dichroism (MCD) can probe spin-polarized states. Ensure calibration against standard reference materials to minimize instrumental errors .

Q. What are the standard protocols for ensuring reproducibility in gallium-manganese sample preparation?

Q. How can machine learning improve the analysis of gallium concentration in complex matrices?

Methodological Answer: Convolutional neural networks (CNNs) trained on laser-induced breakdown spectroscopy (LIBS) data can rapidly identify gallium spectral signatures in plutonium matrices, achieving a detection limit of 0.05 wt% . Implement open-source frameworks like TensorFlow to train models on normalized spectral data. Validate against traditional ICP-MS results to address potential overfitting .

Q. What experimental strategies resolve contradictions in reported magnetic properties of gallium-manganese oxides?

Methodological Answer: Discrepancies in magnetic moments (e.g., Figure 13c) often arise from impurity phases or measurement techniques. Use in situ XRD during SQUID magnetometry to correlate structural transitions with magnetic behavior. Statistically analyze hysteresis loops across multiple samples to distinguish intrinsic properties from artifacts .

Q. How do researchers design experiments to isolate gallium-manganese interfacial effects in catalytic applications?

Methodological Answer: Employ surface-sensitive techniques like scanning tunneling microscopy (STM) and Auger electron spectroscopy (AES) to map active sites. Design control experiments with gallium/manganese monolayers on inert substrates (e.g., SiO₂). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental scope and resource allocation .

Data Analysis & Validation

Q. What statistical methods are optimal for analyzing gallium-manganese alloy datasets with high variability?

Methodological Answer: Apply ANOVA to compare group means across synthesis batches. For non-normal distributions, use non-parametric tests like Kruskal-Wallis. Report confidence intervals (95%) and effect sizes to contextualize significance. Tools like Python’s SciPy or R’s nlme package facilitate robust analysis .

Q. How can researchers address spectral interference in gallium-manganese LIBS data?

Methodological Answer: Preprocess spectra with wavelet transforms to isolate gallium emission lines (e.g., 403.3 nm) from overlapping manganese peaks. Validate with synthetic spectra spiked with known concentrations. Cross-check results using secondary techniques like EDX .

Experimental Design Frameworks

Q. What frameworks guide hypothesis-driven research on gallium-manganese phase diagrams?

Methodological Answer: Adopt the PICO framework:

  • P opulation: Ga-Mn binary system.
  • I ntervention: High-pressure annealing.
  • C omparison: Ambient-pressure phases.
  • O utcome: Phase stability boundaries. Use CALPHAD (CALculation of PHAse Diagrams) software for thermodynamic modeling, validated with DSC and XRD data .

Q. How do researchers optimize gallium-manganese thin-film deposition parameters for reproducibility?

Methodological Answer: Design a Taguchi matrix to test variables (e.g., sputtering power, substrate temperature). Use response surface methodology (RSM) to identify optimal conditions. Publish raw deposition parameters and AFM roughness data in supplementary materials .

Tables of Key Techniques

Technique Application Detection Limit/Precision Reference
LIBS + CNNGa concentration in Pu matrices0.05 wt%
Solvothermal SynthesisGa-Mn spinel nanoparticlesCrystallite size ±2 nm (XRD)
SQUID MagnetometryMagnetic moment measurementSensitivity: 10⁻⁸ emu

Q. Guidelines for Methodological Rigor

  • Reproducibility : Archive raw datasets in repositories like Zenodo, with DOI links in manuscripts .
  • Conflict Resolution : Host interdisciplinary workshops to align interpretations of contradictory data (e.g., magnetic vs. structural analyses) .
  • Ethical Compliance : Adhere to institutional safety protocols for handling manganese compounds (e.g., OSHA guidelines) .

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